4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde

描述

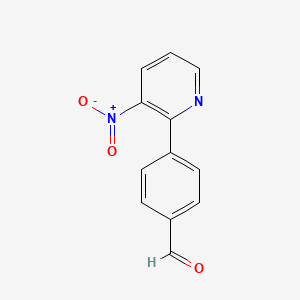

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde is an organic compound with the molecular formula C12H8N2O3 and a molecular weight of 228.20 g/mol . This compound features a nitro group attached to a pyridine ring, which is further connected to a benzene ring bearing an aldehyde group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde typically involves the nitration of 2-pyridinecarbaldehyde followed by a coupling reaction with a benzene derivative. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The subsequent coupling reaction can be facilitated by using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boronic acid derivative and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like nitric acid and sulfuric acid .

化学反应分析

Types of Reactions

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in basic conditions, chromium trioxide in acidic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: 4-(3-Amino-2-pyridinyl)benzenecarbaldehyde.

Oxidation: 4-(3-Nitro-2-pyridinyl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antimicrobial and Anticancer Activity

Research indicates that derivatives of 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde exhibit significant antimicrobial and anticancer properties. For instance, compounds derived from this aldehyde have been tested for their ability to inhibit the growth of various bacterial strains and cancer cell lines. The nitro group present in the structure is often associated with increased biological activity, making it a valuable scaffold for drug development .

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. For example, it has been utilized in the preparation of substituted indoles and thiazolidinones, which are known for their pharmacological activities. The ability to modify the nitro group further enhances its utility in creating diverse chemical entities with potential therapeutic effects .

Organic Synthesis

Building Block for Complex Molecules

this compound is often employed as a building block in organic synthesis. Its reactivity allows for various transformations, including nucleophilic additions and cyclization reactions. The compound's aldehyde functionality makes it particularly useful in forming carbon-carbon bonds, leading to more complex structures .

Catalytic Reactions

In synthetic organic chemistry, this compound can participate in catalytic reactions, such as olefination and reduction processes. For instance, studies have shown that it can be involved in the formation of α-CF-β-(2-nitroaryl) enamines through catalytic olefination reactions, demonstrating its versatility as a reactant in multi-step synthesis pathways .

Material Science

Development of Functional Materials

The unique electronic properties of this compound make it a candidate for developing functional materials, such as sensors and organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has shown promise in enhancing the performance characteristics of these materials due to its electron-withdrawing nature .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several derivatives based on this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the nitro group significantly increased antibacterial efficacy.

Case Study 2: Synthesis of Indoles

Another research project focused on utilizing this compound to synthesize a series of indole derivatives through a one-pot reaction involving pyrrolidine. The resulting indoles exhibited promising results in terms of yield and biological activity, highlighting the compound's role as a versatile intermediate .

作用机制

The mechanism of action of 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde is largely dependent on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, thereby modulating their activity. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions that may have biological activity .

相似化合物的比较

Similar Compounds

- 4-(2-Nitro-3-pyridinyl)benzenecarbaldehyde

- 4-(4-Nitro-2-pyridinyl)benzenecarbaldehyde

- 4-(5-Nitro-2-pyridinyl)benzenecarbaldehyde

Uniqueness

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

生物活性

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde, also known by its chemical identifier CAS No. 847446-87-1, is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H9N3O2

- Molecular Weight : 229.22 g/mol

- Structure : The compound features a nitro group attached to a pyridine ring, which is further connected to a benzaldehyde moiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of nitropyridine have shown effectiveness against various bacterial strains. The presence of the nitro group is critical for enhancing the antimicrobial efficacy through mechanisms such as membrane disruption and inhibition of nucleic acid synthesis .

Antitumor Activity

Studies have suggested that this compound may possess antitumor properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways. For example, it may activate stress response pathways leading to increased production of reactive oxygen species (ROS), which can trigger cell death in malignant cells .

Interaction with Cellular Targets

The biological activity of this compound is thought to be mediated through several mechanisms:

- Redox Cycling : The nitro group can undergo reduction to form reactive intermediates that participate in redox cycling, leading to oxidative stress within cells.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cellular metabolism and proliferation, further contributing to their antitumor effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of nitropyridine derivatives against E. coli and Staphylococcus aureus. Results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones, suggesting potential as antibacterial agents .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers in various cancer cell lines. Flow cytometry analysis confirmed significant cell death at higher concentrations, indicating its potential as an anticancer drug .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H9N3O2 |

| Molecular Weight | 229.22 g/mol |

| Antimicrobial Activity | Effective against E. coli |

| Antitumor Activity | Induces apoptosis in cancer cells |

| IC50 (Cancer Cell Lines) | Varies; typically low nanomolar range |

属性

IUPAC Name |

4-(3-nitropyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-9-3-5-10(6-4-9)12-11(14(16)17)2-1-7-13-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOARMPVDLIAIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377240 | |

| Record name | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847446-87-1 | |

| Record name | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。